molecular formula C7H6FNO2 B1319021 2-Fluoro-4-hydroxybenzamide CAS No. 1133122-96-9

2-Fluoro-4-hydroxybenzamide

Cat. No. B1319021
M. Wt: 155.13 g/mol
InChI Key: ZOGOWOQZTFRRHO-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxybenzamide is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 .


Synthesis Analysis

The synthesis of 2-Fluoro-4-hydroxybenzamide involves a reaction of urea hydrogen peroxide with sodium hydroxide, followed by the addition of 2-fluoro-4-hydroxybenzonitrile . The mixture is stirred at room temperature for 2 hours before being diluted with water and ethyl acetate .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-hydroxybenzamide is 1S/C7H6FNO2/c8-6-3-4 (10)1-2-5 (6)7 (9)11/h1-3,10H, (H2,9,11) . The InChI key is ZOGOWOQZTFRRHO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-4-hydroxybenzamide is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Synthesis Methods

  • Copper-Catalyzed Synthesis : A copper-catalyzed method for the synthesis of 2-hydroxybenzamides, including 2-fluoro-4-hydroxybenzamide, has been developed. This method uses copper iodide, 1,10-phenanthroline, and potassium hydroxide in water, producing yields ranging from 33-96% (Balkrishna & Kumar, 2012).

Antiviral Activity

  • Metal-Chelating Properties : 2-Hydroxyphenyl amides, including 2-fluoro-4-hydroxybenzamide derivatives, have shown potential in chelating metal ions and inhibiting influenza virus endonuclease, suggesting antiviral capabilities (Carcelli et al., 2017).

Imaging and Receptor Studies

  • PET Imaging Ligands : Fluorinated halobenzamides, including 2-fluoro analogs, have been studied as sigma receptor ligands for positron emission tomography (PET) imaging, showing potential for tissue imaging (Dence et al., 1997).

Spectroscopic and Structural Analysis

  • Molecular and Vibrational Analysis : Detailed spectroscopic studies of 4-hydroxybenzamide and its derivatives, potentially including 2-fluoro-4-hydroxybenzamide, provide insights into molecular structures and vibrational properties (Ramesh et al., 2020).

Antimicrobial Properties

  • Antimicrobial Activity : Research on 2-hydroxybenzamide derivatives has highlighted their antimicrobial efficacy against various bacterial and fungal strains, indicating the potential of 2-fluoro-4-hydroxybenzamide in this field (Ienascu et al., 2008).

Chemical Synthesis and Analysis

  • Substituent Interactions : Studies on the interactions between substituents in benzamides, including hydroxybenzamides, contribute to understanding the chemical properties and potential applications of 2-fluoro-4-hydroxybenzamide (Verevkin et al., 2016).

Safety And Hazards

2-Fluoro-4-hydroxybenzamide is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-fluoro-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGOWOQZTFRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309855
Record name 2-Fluoro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hydroxybenzamide

CAS RN

1133122-96-9
Record name 2-Fluoro-4-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133122-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Ramesh, ML Caroline, S Muthu, M Raja… - Journal of Molecular …, 2020 - Elsevier
4-Hydroxybenzamide (4HBM) molecule was optimized geometrically and vibrational spectral analyses of monomer and dimer structures have been reported by DFT calculations using …
Number of citations: 3 www.sciencedirect.com
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org
R Anderson - 2018 - scholar.colorado.edu
Toll-like receptors (TLRs) are an important part of the innate immune system responsible for detecting signs of microbial invasion and cell damage and initiating the immune response. …
Number of citations: 0 scholar.colorado.edu

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